2-bromo-1-(1,1-dioxidothiomorpholino)ethanone
Description
2-Bromo-1-(1,1-dioxidothiomorpholino)ethanone is a brominated ketone derivative characterized by a thiomorpholine ring fully oxidized to a 1,1-dioxide sulfone group. This structural feature imparts strong electron-withdrawing properties to the molecule, enhancing the electrophilicity of the carbonyl carbon and adjacent bromine atom. The compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where its reactivity is leveraged to construct complex heterocycles or pharmacologically active molecules .
Properties
IUPAC Name |
2-bromo-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXRDKFFRNZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646443 | |
| Record name | 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-06-4 | |
| Record name | 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of thiomorpholine with bromine and an appropriate oxidizing agent to introduce the dioxidothiomorpholine moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the dioxidothiomorpholine ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiomorpholine derivatives .
Scientific Research Applications
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxidothiomorpholine moiety into other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with molecular targets through its reactive bromine atom and dioxidothiomorpholine ring. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Morpholino vs. Thiomorpholino Derivatives
A direct comparison can be made between 2-bromo-1-morpholinoethanone (2e) and 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone (2f) (Table 1).
| Property | 2e (Morpholino) | 2f (Dioxidothiomorpholino) |
|---|---|---|
| Substituent | Morpholine (oxygen-containing) | Thiomorpholine-1,1-dioxide (sulfone) |
| Electronic Effects | Moderate electron-donating | Strong electron-withdrawing |
| Reactivity | Lower electrophilicity | Higher electrophilicity |
| Synthetic Applications | Intermediate for amines | Enhanced reactivity in SN2 reactions |
The sulfone group in 2f increases the compound’s electrophilicity, making it more reactive in nucleophilic substitutions compared to 2e .
Substituted Phenyl Derivatives
Compounds such as 2-bromo-1-(iodophenyl)ethanones and 2-bromo-1-(nitrophenyl)ethanones () highlight the impact of aromatic substituents (Table 2).
The nitro group in 34 significantly enhances electrophilicity, while the hydroxyl group in 2-bromo-1-(4-hydroxyphenyl)ethanone facilitates hydrogen bonding, influencing solubility and crystallinity .
Heterocyclic and Aromatic Amine Derivatives
Derivatives with benzimidazole () or dimethylaminophenyl () groups demonstrate diverse reactivity and applications (Table 3).
Benzimidazole derivatives are pivotal in medicinal chemistry due to their bioactivity, while dimethylamino-substituted compounds exhibit reduced reactivity, favoring applications in less aggressive synthetic conditions .
Reactivity and Stability
- Electrophilicity: The sulfone group in 2f increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks compared to non-sulfone analogs.
- Decomposition: Similar bromoethanones decompose under moisture or heat, releasing bromides and CO ().
- Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides) .
Biological Activity
2-Bromo-1-(1,1-dioxidothiomorpholino)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₈BrN₃O₂S. It features a bromo substituent and a thiomorpholine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiomorpholine ring can participate in nucleophilic attacks, potentially forming covalent bonds with proteins or enzymes. This interaction may inhibit enzymatic activity or alter cellular signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiomorpholine group is believed to enhance its cytotoxicity by facilitating the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The study also highlighted the compound's ability to inhibit tumor growth in vivo in mouse models.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 25 | ROS generation and cell cycle arrest |
Comparative Studies
Comparative studies with similar compounds revealed that this compound has superior antimicrobial activity compared to structurally related derivatives. For instance, compounds lacking the dioxidothiomorpholine group exhibited significantly lower antibacterial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
